molecular formula C7H2BrClN2O B1524202 4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one CAS No. 1035390-48-7

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one

Cat. No. B1524202
CAS RN: 1035390-48-7
M. Wt: 245.46 g/mol
InChI Key: UYKXWFZVGDLZDS-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one is a chemical compound with the molecular formula C7H4BrClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

Imidazole compounds can be synthesized using various methods. One common method is the Van Leusen Imidazole Synthesis, which involves a [3 + 2] cycloaddition reaction . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical reactions. They can undergo a variety of reactions, including oxidation, condensation with aldehydes, and bromination . These reactions can be used to synthesize a wide range of derivatives with different biological activities .

Scientific Research Applications

Synthesis and Analysis

4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one and its derivatives are extensively studied in the field of synthetic chemistry. For instance, Ahmad et al. (2018) synthesized novel tetra substituted imidazoles and analyzed their properties using X-ray crystallography, Fourier transform IR, and UV–vis techniques, alongside computational analysis. Their study provides insights into the properties and stability of these compounds, which can be fundamental in various scientific applications (Ahmad et al., 2018).

Catalysis and Synthesis Methodologies

Research by Banothu et al. (2017) explored the use of this compound in catalysis. They developed an eco-friendly protocol for synthesizing 2,4,5-trisubstituted-1H-imidazoles using Brønsted acidic ionic liquid, showcasing the compound's role in facilitating efficient and environmentally friendly chemical reactions (Banothu et al., 2017).

Corrosion Inhibition

Saady et al. (2021) investigated the use of imidazo[4,5-b] pyridine derivatives, including compounds structurally related to this compound, in corrosion inhibition. Their study demonstrated significant inhibitory performance against mild steel corrosion in acidic environments, indicating the potential application of these compounds in protecting metals against corrosion (Saady et al., 2021).

Pharmaceutical Research

While specific research on this compound in pharmaceutical applications is limited, related compounds have been investigated. For example, Sharma et al. (2017) synthesized 2-(chromon-3-yl)imidazole derivatives, which have shown potential as antimicrobial agents. This research highlights the broader category of imidazole derivatives, including this compound, as valuable in the development of new pharmaceuticals (Sharma et al., 2017).

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on the development of novel imidazole derivatives with improved biological activities and lower side effects.

properties

IUPAC Name

4-bromo-6-chlorobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKXWFZVGDLZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)N=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695600
Record name 4-Bromo-6-chloro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035390-48-7
Record name 4-Bromo-6-chloro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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